molecular formula C13H12FNO2 B11811813 8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11811813
M. Wt: 233.24 g/mol
InChI Key: LANNMABLQXWKTQ-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluoro and methyl groups. The final step involves the addition of the 2-oxopropyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or alkylation reactions may involve reagents like bromine or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: Shares the quinoline core but lacks the methyl and 2-oxopropyl groups.

    2-Methylquinoline: Contains the methyl group but lacks the fluoro and 2-oxopropyl groups.

    1-(2-Oxopropyl)quinoline: Has the 2-oxopropyl group but lacks the fluoro and methyl groups.

Uniqueness

8-Fluoro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the combination of its fluoro, methyl, and 2-oxopropyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

8-fluoro-2-methyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C13H12FNO2/c1-8-6-12(17)10-4-3-5-11(14)13(10)15(8)7-9(2)16/h3-6H,7H2,1-2H3

InChI Key

LANNMABLQXWKTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)F

Origin of Product

United States

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